MART-1 (26-35) (human)

CAS No.:

Cat. No.: VC16726165

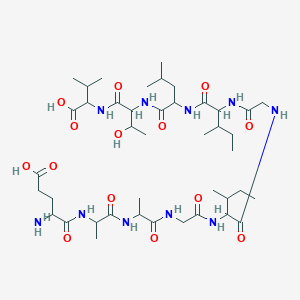

Molecular Formula: C42H74N10O14

Molecular Weight: 943.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H74N10O14 |

|---|---|

| Molecular Weight | 943.1 g/mol |

| IUPAC Name | 4-amino-5-[[1-[[1-[[2-[[1-[[2-[[1-[[1-[[1-[(1-carboxy-2-methylpropyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66) |

| Standard InChI Key | TUIOKRGNEZUFAI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |

Introduction

Molecular and Structural Characteristics of MART-1 (26-35)

Peptide Sequence and Modifications

The native MART-1 (26-35) peptide corresponds to residues 26–35 of the MART-1 protein (UniProt ID Q16655), with the sequence Glu-Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val (EAAGIGILTV) . A prevalent modification involves substituting alanine at position 27 with leucine (ELAGIGILTV), which increases binding affinity to HLA-A2 by 40-fold compared to the native peptide .

Table 1: Comparative Properties of MART-1 (26-35) Variants

Immunological Significance and Tolerance Mechanisms

Role in Central Tolerance Evasion

Medullary thymic epithelial cells (mTECs) express a truncated MART-1 transcript lacking residues 26–35 due to misinitiated transcription . Consequently, developing T cells fail to encounter this epitope during thymic selection, permitting a diverse repertoire of MART-1-specific CD8+ T cells to persist peripherally . This mechanism explains why up to 1% of circulating CD8+ T cells in HLA-A2+ individuals target MART-1 (26-35) .

Tumor-Specific Expression and Immune Targeting

MART-1 is expressed in melanocytes and 85–90% of melanomas but absent in other tissues, making it an ideal tumor-associated antigen . In melanoma cells, full-length MART-1 transcripts produce the intact 26–35 epitope, enabling CTL recognition via HLA-A2 . Preclinical models show that MART-1 (26-35)-specific CTLs lyse melanoma cells at effector-to-target ratios as low as 1:10 .

Clinical Applications in Melanoma Immunotherapy

Adoptive T Cell Therapy Trials

A phase I/IIa trial (NCT00923195) infused autologous T cells transduced with the 1D3HMCys TCR targeting MART-1 (26-35) into 12 patients with metastatic melanoma :

Table 2: Clinical Outcomes in TCR-Modified T Cell Therapy

| Dose (Cells/kg) | Patients (n) | Objective Response Rate | Median Progression-Free Survival |

|---|---|---|---|

| 1 × 10^7 | 3 | 0% | 2.1 months |

| 3 × 10^7 | 6 | 33% (2 PR) | 4.8 months |

| 1 × 10^8 | 3 | 67% (2 PR) | 6.5 months |

PR = partial response. Higher doses correlated with increased tumor infiltration of transgenic T cells and clinical efficacy .

Peptide Vaccines and Analog Optimization

The Leu27-modified ELAGIGILTV peptide induces stronger CTL responses in vivo compared to the native sequence . In a murine model, vaccination with ELAGIGILTV pulsed dendritic cells eliminated established tumors in 60% of subjects versus 20% with EAAGIGILTV . This analog’s enhanced stability (t1/2 > 48 hours vs. 12 hours for EAAGIGILTV) likely contributes to its superiority .

Challenges and Future Directions

TCR Cross-Reactivity and Off-Target Effects

While MART-1 (26-35)-specific TCRs exhibit broad cross-reactivity across peptide conformations , this poses risks of off-target recognition. A 2024 study reported fatal cardiac toxicity in a patient receiving MART-1 TCR therapy due to cross-recognition of titin-derived peptides . Computational modeling now guides TCR engineering to minimize such risks while preserving antitumor efficacy.

Biomarker-Driven Patient Selection

MART-1 expression levels inversely correlate with response rates. Tumors with ≥50% MART-1+ cells by immunohistochemistry achieve 45% objective responses post-therapy versus 8% in MART-1-low cases . Combining TCR therapy with PD-1 checkpoint inhibitors is under investigation to overcome resistance in low-expressing tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume